molecular formula C15H9NO B14335382 2-Aza-1-hydroxypyrene CAS No. 97284-34-9

2-Aza-1-hydroxypyrene

Cat. No.: B14335382
CAS No.: 97284-34-9
M. Wt: 219.24 g/mol
InChI Key: KPWKQHVVKGWRLS-UHFFFAOYSA-N
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Description

2-Aza-1-hydroxypyrene is a heterocyclic aromatic compound with the molecular formula C15H9NO. It is structurally related to pyrene, a polycyclic aromatic hydrocarbon, but with a nitrogen atom replacing one of the carbon atoms in the pyrene ring system. This modification introduces unique chemical properties and reactivity, making this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aza-1-hydroxypyrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-hydroxypyrene with a nitrogen-containing reagent to introduce the aza group. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Aza-1-hydroxypyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen atoms .

Scientific Research Applications

2-Aza-1-hydroxypyrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aza-1-hydroxypyrene exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The nitrogen atom in the aza group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and affect DNA replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: 2-Aza-1-hydroxypyrene’s unique combination of a hydroxyl group and an aza group in the pyrene ring system gives it distinct chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds .

Properties

CAS No.

97284-34-9

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),7,9,11(15),12-heptaen-5-one

InChI

InChI=1S/C15H9NO/c17-15-12-7-6-10-3-1-2-9-4-5-11(8-16-15)14(12)13(9)10/h1-8H,(H,16,17)

InChI Key

KPWKQHVVKGWRLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CNC4=O)C=C2

Origin of Product

United States

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